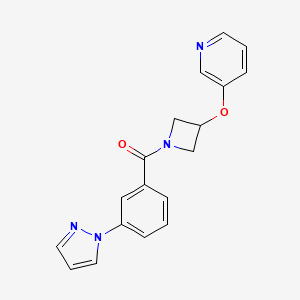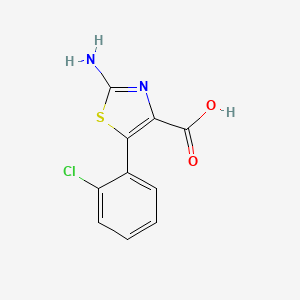![molecular formula C22H20BrN7O B2555559 (4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-53-6](/img/structure/B2555559.png)
(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds . It contains a bromophenyl group, a triazolopyrimidine ring, and a piperazine ring. The exact arrangement of these groups in the molecule would need to be confirmed by techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, and other properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with triazole and pyrimidine moieties have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial properties, finding some compounds with good or moderate activity against test microorganisms (Bektaş et al., 2007). Such studies suggest that derivatives of triazolo[4,5-d]pyrimidin could also possess antimicrobial properties, making them potentially valuable in the development of new antimicrobial agents.
Synthesis and Biological Activity
Another area of application is in the synthesis of novel compounds with potential biological activity. Nagaraj et al. (2018) synthesized a new series of triazole analogues of piperazine and evaluated their antibacterial activity against several human pathogenic bacteria. Compounds with specific substituents showed significant inhibition of bacterial growth, highlighting the potential of triazole-piperazine derivatives for further development as antibacterial agents (Nagaraj et al., 2018).
Antioxidant Properties
Compounds with bromophenyl groups have also been synthesized and studied for their antioxidant properties. Çetinkaya et al. (2012) synthesized derivatives with bromine and evaluated their in vitro antioxidant activities, finding that synthesized bromophenols had effective antioxidant power (Çetinkaya et al., 2012). This suggests that the bromophenyl group in the compound of interest could contribute to antioxidant activity, making it potentially useful in research focused on oxidative stress and related diseases.
Antitumoral and Antiviral Activity
Moreover, the structural framework of triazolo[4,5-d]pyrimidin, combined with various substituents, can be explored for antitumoral and antiviral activities. Jilloju et al. (2021) synthesized a series of derivatives with variations on the phenyl moiety, revealing that structural modifications can tune biological properties towards antiviral or antitumoral activity. This indicates the potential of such compounds in the development of new therapeutic agents for cancer and viral infections (Jilloju et al., 2021).
Future Directions
properties
IUPAC Name |
(4-bromophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN7O/c1-15-2-8-18(9-3-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)16-4-6-17(23)7-5-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQJSKOVYPPEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Br)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)
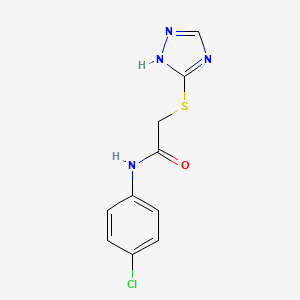
![1-methyl-6-(2-morpholinoethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555478.png)
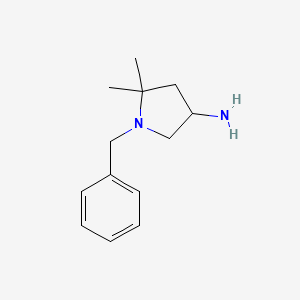
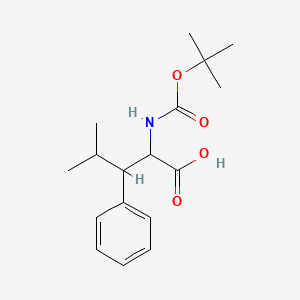
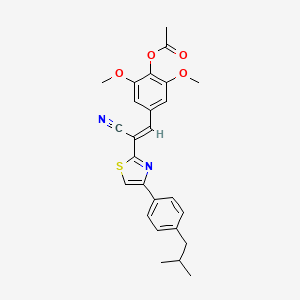
![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)
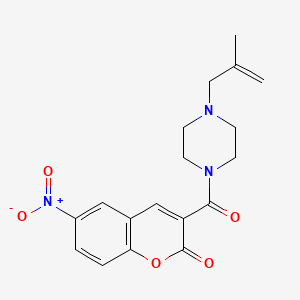
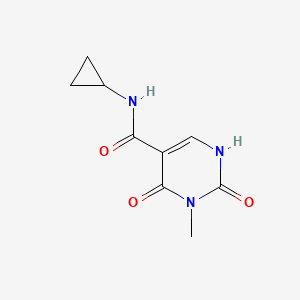
![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)
![Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2555494.png)
